3-(2-{[Tert-butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde
Description
Properties
IUPAC Name |
3-[2-[tert-butyl(dimethyl)silyl]oxyethyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2Si/c1-15(2,3)18(4,5)17-10-9-13-7-6-8-14(11-13)12-16/h6-8,11-12H,9-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINXEMRTHMEPCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=CC(=CC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40698703 | |
| Record name | 3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40698703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874899-89-5 | |
| Record name | 3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40698703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(2-{[Tert-butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde is an organic compound characterized by its benzaldehyde functional group and a tert-butyl(dimethyl)silyl ether substituent. This unique structure enhances its stability and solubility, making it a compound of interest in various chemical applications. The biological activity of this compound, while not extensively documented, can be inferred from studies of similar benzaldehyde derivatives.
- Molecular Formula : CHOSi
- Molar Mass : Approximately 264.44 g/mol
- Functional Groups : Aldehyde (-CHO), Silyl ether (tert-butyl(dimethyl)silyl)
The presence of the silyl group is significant as it can enhance the compound's reactivity and bioavailability, potentially leading to interesting pharmacological profiles.
Potential Biological Activities
- Antimicrobial Activity : Similar benzaldehyde derivatives have demonstrated effectiveness against various bacterial strains.
- Antifungal Activity : The structural characteristics suggest potential antifungal properties, although specific data on this compound is lacking.
- Pharmacological Implications : The silyl ether may allow for further chemical modifications that could lead to new therapeutic agents.
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]benzaldehyde | CHOSi | Similar silyl ether structure; potential biological activity |
| Ethyl 3-[2-[tert-butyl(dimethyl)silyl]oxy-2-oxoacetyl]indole-1-carboxylate | CHOSi | Contains a different functional group (indole); showcases versatility |
| 3-((tert-Butyldimethylsilyl)oxy)-2-chloro-6-(methylthio)benzaldehyde | CHClOS | Incorporates chlorine; highlights variations in reactivity |
Case Studies and Research Findings
Research focusing on the biological activities of similar compounds highlights their potential use in therapeutic applications. For example, studies have shown that certain benzamide derivatives possess significant inhibitory effects against bacterial enzymes, suggesting that modifications to the benzaldehyde structure may yield compounds with enhanced antibacterial properties .
In another study, hydroxamic acid derivatives demonstrated potent antimicrobial activity against E. coli, indicating that structural modifications in related compounds can lead to varying degrees of biological efficacy .
Scientific Research Applications
Chemical Applications
1. Synthesis of Derivatives
The aldehyde functionality of 3-(2-{[Tert-butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde allows it to undergo typical reactions associated with aldehydes, such as nucleophilic addition and condensation reactions. The silyl group can also participate in deprotection reactions under acidic or fluoride conditions, facilitating the synthesis of more complex molecules. This versatility is crucial for creating derivatives that may possess enhanced properties or novel functionalities.
2. Stability and Solubility
The presence of the tert-butyl(dimethyl)silyl group significantly improves the compound's stability and solubility in organic solvents. This characteristic makes it suitable for use as a reagent in various organic synthesis processes, particularly where solubility is a limiting factor.
Biological Applications
1. Potential Antimicrobial Activity
While specific biological activities of this compound are not extensively documented, similar benzaldehyde derivatives often exhibit notable biological properties, including antimicrobial and antifungal activities. The introduction of silyl groups may enhance bioavailability and stability, potentially leading to interesting pharmacological profiles.
2. Drug Development
The compound's structural features may allow it to serve as a lead compound in drug development. Compounds with similar structures have been shown to possess significant biological activity, suggesting that this compound could be explored for its therapeutic potential against various diseases.
Material Science Applications
1. Polymer Chemistry
Due to its silyl ether functionality, this compound can be utilized in polymer chemistry as a precursor for silylated polymers or as a modifier for enhancing the properties of existing polymers. The incorporation of silyl groups can improve thermal stability and mechanical properties, making it valuable in the development of advanced materials.
Chemical Reactions Analysis
Aldehyde Functional Group Reactivity
The benzaldehyde moiety undergoes classical aldehyde transformations while retaining the TBDMS-protected ethyl group. Key reactions include:
Nucleophilic Additions
-
Grignard Reagents : The aldehyde reacts with organomagnesium halides (e.g., MeMgBr) to form secondary alcohols.
-
Cyanohydrin Formation : Treatment with HCN yields 3-(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)mandelonitrile.
Condensation Reactions
-
Schiff Base Formation : Reacts with primary amines (e.g., aniline) to produce imines under anhydrous conditions .
-
Aldol Condensation : In basic media (e.g., NaOH/EtOH), undergoes self-condensation or cross-condensation with ketones.
Silyl Ether Deprotection
The TBDMS group is selectively cleaved under specific conditions, enabling further functionalization:
Mechanistic Notes:
-
Acidic cleavage proceeds via protonation of the silyl oxygen, followed by nucleophilic attack by water .
-
Fluoride ions (e.g., TBAF) displace the silyl group through a pentavalent silicon intermediate .
Post-Deprotection Reactivity
After TBDMS removal, the exposed hydroxyl group on the ethyl chain participates in further reactions:
Oxidation to Ketone
-
CrO₃/Periodic Acid : Converts 3-(2-hydroxyethyl)benzaldehyde to 3-(2-oxoethyl)benzaldehyde (ketone) at −78°C .
-
Swern Oxidation : (COCl)₂/DMSO/Et₃N oxidizes the alcohol to ketone with minimal side reactions .
Esterification
Competitive Reactivity Pathways
The ethyl-TBDMS group influences aldehyde reactivity through steric and electronic effects:
| Reaction | Effect of TBDMS Group | Outcome |
|---|---|---|
| Electrophilic Substitution | Steric hindrance directs meta-substitution on the ring | Nitration yields 5-nitro derivative (72%) |
| Nucleophilic Attack | Reduced electrophilicity due to electron-donating silyl | Slower imine formation vs. unsubstituted benzaldehyde |
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally related molecules:
| Compound | Aldehyde Reactivity | Silyl Stability | Key Difference |
|---|---|---|---|
| 4-[(TBDMS)oxy]benzaldehyde | Similar | Higher | Para-substitution alters electronic effects |
| 3-((TBDMS)oxy)propionaldehyde | Reduced | Lower | Aliphatic chain increases flexibility |
Comparison with Similar Compounds
2-Bromo-3-{[tert-butyl(dimethyl)silyl]oxy}-6-hydroxybenzaldehyde
Structural Features :
- Molecular Weight: ~373.3 g/mol.
- Functional Groups: Aldehyde, TBS-protected hydroxyl, bromine substituent, free hydroxyl group at the 6-position.
Comparison : - Reactivity : The bromine atom exerts an electron-withdrawing effect, directing electrophilic substitution to specific positions on the aromatic ring. The free hydroxyl group (unprotected in some contexts) may participate in hydrogen bonding, altering solubility compared to the target compound .
- Stability : The TBS group protects the 3-hydroxy group, similar to the ethyl-TBS chain in the target compound. However, bromine may introduce stability challenges under reducing conditions.
- Applications: Likely used in synthesizing brominated bioactive molecules or agrochemical intermediates.
Perfluorinated Acrylate Esters (e.g., [94237-11-3], [94237-12-4])
Structural Features :
- Molecular Weight: Varies (complex fluorinated chains).
- Functional Groups: Acrylate esters, TBS-like silyl ethers with tridecafluorooctyl chains.
Comparison : - Reactivity : Acrylate groups enable radical polymerization, while fluorinated chains impart hydrophobicity and chemical inertness. Unlike the target compound, these lack aldehyde functionality, limiting use in condensation reactions .
- Stability : Perfluorinated chains enhance thermal and chemical resistance, making these compounds suitable for harsh environments.
- Applications : Primarily in polymer chemistry (e.g., water-repellent coatings, specialty plastics) rather than small-molecule synthesis .
TBS-Protected Peptide Intermediates (e.g., Compound 30 from Heterocycles, 2004)
Structural Features :
- Molecular Weight: >500 g/mol (complex peptide backbone).
- Functional Groups: TBS-protected alcohol, carbamate, and isoxazoline rings.
Comparison : - Reactivity : The TBS group here protects a butoxycarbonyl-alaninate moiety, contrasting with the ethyl-TBS chain in the target compound. The absence of an aldehyde limits cross-application .
- Applications : Used in peptide synthesis to protect hydroxyl groups during multi-step reactions, highlighting the versatility of TBS in diverse contexts .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Stability and Handling
Research Findings and Trends
- TBS Group Utility : Widely adopted in organic synthesis for alcohol protection, as seen in both the target compound and peptide intermediates .
- Environmental Impact : Perfluorinated compounds raise concerns due to persistence, necessitating alternatives in green chemistry .
- Safety : Brominated derivatives require rigorous hazard management, per SDS guidelines .
Preparation Methods
Protection of Hydroxyl Group with Tert-butyl(dimethyl)silyl Chloride
- A typical procedure involves dissolving the hydroxyethylbenzaldehyde precursor in an anhydrous solvent such as dichloromethane or dimethylformamide (DMF).
- To this solution, tert-butyl(dimethyl)silyl chloride (TBSCl) and imidazole are added under an inert atmosphere (argon) to prevent moisture interference.
- The reaction mixture is stirred at room temperature (15–25°C) for 24 hours to ensure complete silylation.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- After completion, the reaction mixture is quenched with water, and the organic layer is separated and dried over anhydrous sodium sulfate.
- The crude product is then purified by flash chromatography to isolate the silyl-protected intermediate.
This method is supported by protocols such as those described in the synthesis of related silyl-protected benzaldehydes, where the use of TBSCl and imidazole in DMF under argon atmosphere yields high purity products after 24 hours of stirring.
Conversion of Esters or Alcohols to Benzaldehyde
- Starting from ethyl esters of substituted benzoic acids, reduction with diisobutylaluminum hydride (DIBAL-H) at low temperature (−78°C) can selectively convert esters to aldehydes.
- The reaction is typically quenched with saturated ammonium chloride solution, followed by extraction and purification.
- For example, a known ethyl ester precursor was reduced with DIBAL-H in dichloromethane at −78°C to room temperature over 1 hour, followed by silylation with TBSCl and imidazole to afford the desired silyl-protected benzaldehyde in 99% yield over two steps.
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | tert-Butyl(dimethyl)silyl chloride, imidazole | DMF or CH2Cl2 | Room temperature | 24 hours | High | Argon atmosphere recommended |
| 2 | DIBAL-H reduction of ester | CH2Cl2 | −78°C to RT | 1 hour | High | Quench with sat. NH4Cl; follow by silylation |
| 3 | Purification | Flash chromatography | Ambient | — | — | Ensures product purity |
Research Findings and Notes
- The use of TBSCl as a protecting group is favored due to its stability under a variety of reaction conditions and ease of removal when necessary.
- The reduction of esters to aldehydes using DIBAL-H is a well-established method providing excellent selectivity and yield.
- The protection of hydroxyl groups prior to aldehyde introduction or oxidation prevents side reactions and degradation of sensitive functionalities.
- The described methods are versatile and have been applied successfully in the synthesis of various related benzaldehyde derivatives with silyl ether substituents.
Q & A
Q. What are the common synthetic routes for preparing 3-(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde, and what critical parameters influence reaction yield?
- Methodological Answer : The synthesis typically involves introducing the tert-butyl(dimethyl)silyl (TBDMS) group via silylation of a hydroxyl-containing precursor. For example, intermediates like 3-(2-hydroxyethyl)benzaldehyde can be reacted with tert-butyl(dimethyl)silyl chloride (TBDMSCl) in the presence of a base (e.g., imidazole) in anhydrous dichloromethane (DCM) under inert atmosphere (argon/nitrogen) . Key parameters include:
- Moisture control : TBDMS groups are moisture-sensitive; reactions must be conducted under anhydrous conditions.
- Reagent stoichiometry : Excess TBDMSCl (1.2–1.5 equiv) ensures complete silylation.
- Temperature : Reactions are often carried out at 0–25°C to avoid side reactions.
Yields can be optimized by monitoring reaction progress via TLC or LC-MS and quenching unreacted reagents with aqueous workup.
Q. How can 13C NMR spectroscopy confirm the structure of this compound?
- Methodological Answer : 13C NMR is critical for identifying the aldehyde carbonyl and TBDMS group. For analogous compounds (e.g., 4-((tert-butyl(dimethyl)silyl)oxy)benzaldehyde, compound 45 in ), key spectral features include:
| Carbon Type | δ (ppm) | Assignment |
|---|---|---|
| Aldehyde carbonyl (C=O) | ~190.8 | Distinctive downfield shift |
| Aromatic carbons | 119–132 | Benzene ring carbons |
| Methylene (Si-O-CH2-CH2-) | ~70.3 | Oxygen-bearing methylene |
| TBDMS groups | -4.5, 18.1, 25.4 | Si(CH3)2, C(CH3)3 |
Discrepancies in expected vs. observed shifts may indicate incomplete silylation or impurities .
Advanced Research Questions
Q. In multi-step syntheses, how does the TBDMS group in this compound influence subsequent reactions, and what are optimal deprotection strategies?
- Methodological Answer : The TBDMS group acts as a robust protecting group for alcohols, stable under acidic/basic conditions but cleaved by fluoride ions (e.g., TBAF in THF). In multi-step syntheses:
- Compatibility : TBDMS is inert toward Grignard reagents, Wittig reactions, and catalytic hydrogenation, making it ideal for sequential transformations .
- Deprotection : Fluoride-based cleavage is quantitative but requires careful pH control to avoid aldehyde oxidation. For example, 0.1 M TBAF in THF at 0°C for 1–2 hours selectively removes TBDMS without affecting the aldehyde .
Q. How can researchers resolve discrepancies between theoretical and observed spectroscopic data (e.g., unexpected NMR splitting or shifts)?
- Methodological Answer : Contradictions often arise from:
- Steric hindrance : Bulky TBDMS groups may restrict rotation, causing unexpected splitting in 1H NMR (e.g., diastereotopic methylene protons).
- Solvent effects : Aldehyde proton shifts (1H NMR) vary with solvent polarity (e.g., ~10 ppm in DMSO vs. ~9.8 ppm in CDCl3).
- Impurities : Trace moisture can hydrolyze TBDMS, generating silanol byproducts (~100–110 ppm in 29Si NMR).
Troubleshooting steps :
Repeat NMR in dry deuterated solvent.
Use DEPT-135 to distinguish CH2 groups.
Compare with literature data for analogous compounds (e.g., ).
Q. How can the stability of the TBDMS group in this compound be assessed under varying pH and temperature conditions?
- Methodological Answer : Stability studies involve:
- pH exposure : Incubate the compound in buffered solutions (pH 1–12) at 25°C. Monitor degradation via HPLC-UV. TBDMS hydrolyzes rapidly at pH < 2 (HCl) or pH > 10 (NaOH), releasing silanol .
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C, but silyl ethers degrade earlier in solution.
- Kinetic studies : Use Arrhenius plots to predict shelf-life under storage conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
